5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile
Overview
Description
This compound, also known as TC KHNS 11 , is a chemical with the molecular formula C28H24N6O3 . It has a molecular weight of 492.5 g/mol . The IUPAC name for this compound is 5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazoline ring attached to a phenyl ring through a carbonyl group. This structure is further connected to a methoxypyridine ring through a carbonitrile group . The compound also contains an acetylpiperazine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 492.19098865 g/mol . The topological polar surface area is 112 Ų, and the compound has a heavy atom count of 37 .Scientific Research Applications
Anti-Inflammatory Studies
A study focused on the synthesis of flavanones, where 5-{4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl}-2-methoxypyridine carbonitrile served as a ligand in molecular docking studies for anti-inflammatory activity explanation. This compound exhibited significant ligand interaction and binding affinity in the range of -4.57 to -8.79 kcal/mol, compared to the standard drug diclofenac sodium (Bhat, 2021).
Synthesis of Functionalized Derivatives
The compound was used in a Biginelli-type reaction, leading to the synthesis of new functionalized derivatives like 4,7-dihydropyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. This reaction showcased its versatility in creating novel chemical entities with potential biological activities (Kolosov et al., 2016).
Synthesis of New Fused Pyrimidines
The compound played a role in the synthesis of new fused pyrimidines, indicating its utility in the formation of complex heterocyclic structures. These structures hold significance in the development of new pharmaceutical compounds (El-Reedy et al., 1989).
Development of Mesoionic Heterocycles
In studies involving quinazolines, the compound contributed to the formation of novel mesoionic heterocycles. These studies help in understanding the chemical behavior of quinazolines and their potential applications in medicinal chemistry (Wasfy, 2003).
Synthesis of Dihydrobenzo[h]quinolines
The compound facilitated the synthesis of 5,6-dihydrobenzo[h]quinoline derivatives. This synthesis process highlights its role in the creation of complex organic compounds with potential pharmacological properties (Pratap & Ram, 2007).
properties
IUPAC Name |
5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXJLQBSYAMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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